4-({4-hydroxy-2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-[4-HYDROXY-2-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring, a morpholine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-HYDROXY-2-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions.
Attachment of the Sulfonamide Group: The sulfonamide group is usually introduced through a reaction between a sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines may be formed.
Substitution: Various substituted aromatic compounds can be produced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its sulfonamide group.
Drug Development:
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties.
Cancer Research: Potential use in cancer treatment due to its ability to interact with specific molecular targets.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Sensors: Can be used in the design of sensors for detecting various substances.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The morpholine moiety can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- **4-HYDROXY-2-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-BENZENE-1-SULFONAMIDE
- **4-HYDROXY-2-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Uniqueness
The presence of both the morpholine and sulfonamide groups in 4-[4-HYDROXY-2-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE makes it unique compared to similar compounds
Properties
Molecular Formula |
C26H31N3O7S |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
4-[(E)-hydroxy-[2-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H31N3O7S/c1-27(2)37(33,34)21-10-6-19(7-11-21)24(30)22-23(18-4-8-20(35-3)9-5-18)29(26(32)25(22)31)13-12-28-14-16-36-17-15-28/h4-11,23,30H,12-17H2,1-3H3/b24-22+ |
InChI Key |
YRWDUESNURFQRC-ZNTNEXAZSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)/O |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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